4-Isobutylsalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isobutylsalicylic acid is a derivative of salicylic acid, which is known for its applications in pharmaceuticals and cosmetics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isobutylsalicylic acid typically involves the alkylation of salicylic acid. One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an anhydrous environment and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the product through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Isobutylsalicylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
4-Isobutylsalicylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the formulation of cosmetics and personal care products due to its exfoliating properties.
Mechanism of Action
The mechanism of action of 4-Isobutylsalicylic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), similar to other salicylic acid derivatives. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound may also interact with other molecular targets and pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Salicylic Acid: The parent compound, widely used in acne treatment and as an anti-inflammatory agent.
Acetylsalicylic Acid (Aspirin): Known for its analgesic, anti-inflammatory, and antipyretic properties.
Methyl Salicylate: Used in topical analgesics and liniments.
Uniqueness
4-Isobutylsalicylic acid stands out due to its unique isobutyl group, which may enhance its lipophilicity and bioavailability compared to other salicylic acid derivatives. This structural modification can lead to different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-4-(2-methylpropyl)benzoic acid |
InChI |
InChI=1S/C11H14O3/c1-7(2)5-8-3-4-9(11(13)14)10(12)6-8/h3-4,6-7,12H,5H2,1-2H3,(H,13,14) |
InChI Key |
PJBMOOPNQFOMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.